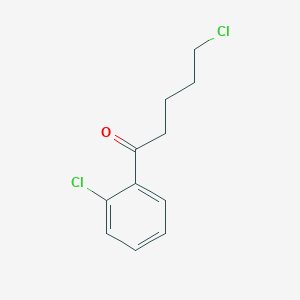

5-Chloro-1-(2-chlorophenyl)-1-oxopentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chlorinated aromatic compounds is well-documented in the provided papers. For instance, paper describes the synthesis of a diazo compound from p-chloroaniline and 3-chlorobenzaldehyde, resulting in a compound with a diazo and amide functional group. Similarly, paper discusses the synthesis of a series of (4E)-N-(4-chlorophenyl)-5-substituted-2-diazo-3-oxopent-4-enoic acid amides from p-chloroaniline and various arylaldehydes. These syntheses involve the formation of complex molecules with multiple chlorinated aromatic rings, which suggests that the synthesis of "5-Chloro-1-(2-chlorophenyl)-1-oxopentane" would likely involve chlorinated intermediates and could be achieved through similar synthetic routes.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is characterized by the presence of chlorine atoms attached to aromatic rings, which can influence the overall geometry and electronic distribution of the molecule. In paper , the crystal structure of the synthesized compound is described in detail, including its crystallization in the monoclinic space group and specific unit cell parameters. The presence of chlorine atoms is likely to affect the electron density and molecular interactions, as seen in the detailed X-ray crystallographic analysis.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "5-Chloro-1-(2-chlorophenyl)-1-oxopentane," they do provide information on the reactivity of similar chlorinated compounds. The presence of diazo groups, as seen in papers and , indicates a potential for diverse chemical reactions, such as cycloadditions or insertions. The chlorinated aromatic rings could also undergo further substitution reactions, given the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds can be inferred from the data provided in the papers. For example, the crystallographic data in paper reveals the density and molecular weight of the compound, which can be correlated with its physical state and stability. The use of NMR, MS, and IR techniques in both papers and for investigating the synthesized compounds suggests that similar analytical methods would be applicable for determining the properties of "5-Chloro-1-(2-chlorophenyl)-1-oxopentane," such as its purity, molecular identity, and functional group characteristics. The dihedral angles and conformation of the rings described in paper provide additional insights into the potential steric and electronic properties that could be expected for "5-Chloro-1-(2-chlorophenyl)-1-oxopentane."

Applications De Recherche Scientifique

Chlorogenic Acid in Food and Health:

- Chlorogenic acid, a phenolic compound, shows health-promoting properties like antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It's also used as a food additive due to its antimicrobial properties, making it a candidate for dietary supplements and functional foods (Santana-Gálvez, 2017).

Chlorinated Compounds as Endocrine Disruptors:

- DDT and its metabolite DDE act as endocrine disruptors and exhibit immunomodulatory functions. Despite being banned in the 1970s, their persistence and bioaccumulation raise concerns about their impact on reproductive and immune systems (Burgos-Aceves, 2021).

Chlorophenols in Waste Incineration:

- Chlorophenols (CPs) were important chemicals before being phased out due to their role as a major precursor of dioxins in processes like Municipal Solid Waste Incineration. The review discusses their concentration values, potential precursors, and the correlation between CP and dioxin concentrations (Peng, 2016).

Degradation of Chlorophenols:

- Chlorophenols (CPs) are identified as toxic to humans and the environment. This review focuses on the degradation of CPs by Zero Valent Iron (ZVI) and iron-based bimetallic systems, discussing the removal processes, mechanisms, and the role of iron oxides in these processes (Gunawardana, 2011).

Propriétés

IUPAC Name |

5-chloro-1-(2-chlorophenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c12-8-4-3-7-11(14)9-5-1-2-6-10(9)13/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTWKLVEJWBFKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621988 |

Source

|

| Record name | 5-Chloro-1-(2-chlorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(2-chlorophenyl)-1-oxopentane | |

CAS RN |

487058-79-7 |

Source

|

| Record name | 5-Chloro-1-(2-chlorophenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487058-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(2-chlorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)

![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)